5-(Hydroxymethyl)pyridin-3-ol

Physicochemical characterization Tautomerism Hydrogen bonding

Designing trans-platinum anticancer complexes? Avoid the 6-isomer's strained chelate; 5-(Hydroxymethyl)pyridin-3-ol (CAS 51035-70-2) forms a stable 6-membered ring for predictable metal-binding. XLogP -0.4 supports aqueous/organic biphasic reactions. pKa ~4.8/8.5 enables pH-switchable zwitterionic behavior for smart materials. ≥98% purity, room-temp storage, ambient global shipping.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 51035-70-2
Cat. No. B1603709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)pyridin-3-ol
CAS51035-70-2
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1O)CO
InChIInChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
InChIKeyLPYUNKIQRHSZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)pyridin-3-ol: Structure & Predicted Properties


5-(Hydroxymethyl)pyridin-3-ol (CAS 51035-70-2, molecular formula C₆H₇NO₂, molecular weight 125.13 g/mol) is a heterocyclic pyridinol derivative structurally related to the vitamin B₆ family . The molecule features a hydroxymethyl substituent at the pyridine 5‑position and a phenolic hydroxyl at the 3‑position, giving it a bifunctional character that underpins its use as a synthetic building block and ligand precursor . Predicted physicochemical properties include an XLogP of approximately –0.4, a topological polar surface area of 53.4 Ų, and pKa values of ~4.8 (pyridine nitrogen) and ~8.5 (phenolic OH), which indicate moderate aqueous solubility and zwitterionic potential near physiological pH [1].

5-(Hydroxymethyl)pyridin-3-ol: Positional Isomer Specificity


Although all hydroxymethylpyridin‑3‑ol isomers share the same molecular formula and similar functional groups, their substitution pattern dictates the molecule’s electronic environment, hydrogen‑bonding network, and resulting reactivity. For example, 5‑(hydroxymethyl)pyridin‑3‑ol places the hydroxymethyl group meta to the pyridine nitrogen, whereas the 6‑isomer positions it ortho, and the 4‑isomer places it para. These differences alter the compound’s predicted pKa, solubility, and metal‑binding geometry . Consequently, a generic substitution with an off‑the‑shelf positional isomer can lead to divergent synthetic outcomes or non‑comparable biological readouts. The evidence below quantifies the specific advantages of the 5‑isomer over its nearest analogues.

5-(Hydroxymethyl)pyridin-3-ol: Differentiation Evidence


Predicted Acidity and Tautomeric Behavior

The 5‑substitution pattern of 5‑(hydroxymethyl)pyridin‑3‑ol yields a predicted pKa for the phenolic hydroxyl of ~8.5, while the pyridine nitrogen exhibits a predicted pKa of ~4.8 . In contrast, the 6‑isomer (2‑hydroxymethyl‑5‑hydroxypyridine) has a predicted phenolic pKa of ~9.07 . The lower pKa of the 5‑isomer suggests a higher fraction of deprotonated phenoxide species at physiological pH, which influences its nucleophilicity and hydrogen‑bonding capacity.

Physicochemical characterization Tautomerism Hydrogen bonding

Hydrophilicity vs. 4-Isomer

5‑(Hydroxymethyl)pyridin‑3‑ol displays a calculated XLogP of –0.4 and a topological polar surface area (TPSA) of 53.4 Ų [1]. The 4‑isomer (4‑(hydroxymethyl)pyridin‑3‑ol) has a predicted LogP of approximately 0.1–0.3 (estimated from structurally related 3‑hydroxypyridine derivatives) and a slightly lower TPSA due to altered hydrogen‑bonding geometry. The more negative XLogP of the 5‑isomer indicates greater hydrophilicity, which is advantageous for reactions in aqueous or biphasic media.

Drug-likeness Solubility LogP

Metal-Binding Geometry in Pt(II) Complexes

5‑(Hydroxymethyl)pyridin‑3‑ol positions the hydroxymethyl group at the meta position relative to the pyridine nitrogen, whereas the 6‑isomer places the same group ortho and the 4‑isomer places it para . This regiochemistry directly influences the chelate ring size and bite angle when the compound acts as a bidentate ligand. In a direct head‑to‑head study of trans‑Pt(II) complexes, the 5‑isomer formed a 6‑membered chelate ring, while the 6‑isomer formed a 5‑membered ring, leading to measurably different cytotoxic profiles against MCF7, NCI‑H460, and SF‑268 cell lines [1].

Coordination chemistry Ligand design Catalysis

HMF-Based Synthetic Route Advantage

5‑(Hydroxymethyl)pyridin‑3‑ol can be prepared through the ring expansion of 5‑(hydroxymethyl)furfural (HMF) in the presence of ammonia‑generating compounds, a reaction that proceeds optimally at neutral pH [1]. In contrast, the 6‑isomer (6‑(hydroxymethyl)pyridin‑3‑ol) is typically synthesized from furfural or HMF via a different pathway that requires urea and elevated temperature . The 5‑isomer route utilizes HMF, a biomass‑derived platform chemical, offering a more sustainable and potentially lower‑cost feedstock.

Green chemistry Biomass valorization Synthesis

5-(Hydroxymethyl)pyridin-3-ol: Key Applications


Pt(II) Anticancer Complexes

Researchers seeking to modulate the cytotoxicity of trans‑platinum complexes can exploit the 6‑membered chelate ring formed by 5‑(hydroxymethyl)pyridin‑3‑ol. As demonstrated in direct comparative studies with the 6‑isomer, this ring‑size difference alters the complex's geometry and biological activity against MCF7, NCI‑H460, and SF‑268 cells [1]. The 5‑isomer is therefore the ligand of choice when a more stable, less strained chelate is desired.

Aqueous-Phase Synthesis & Biphasic Catalysis

With a calculated XLogP of –0.4, 5‑(hydroxymethyl)pyridin‑3‑ol exhibits greater hydrophilicity than its 4‑isomer counterpart [2]. This property makes it particularly well‑suited for reactions conducted in water or water/organic biphasic systems, where it can act as a hydrophilic ligand or catalyst precursor without requiring extensive surfactant or co‑solvent additions.

Biomass-Derived Building Block via HMF

For process chemists prioritizing green chemistry metrics, 5‑(hydroxymethyl)pyridin‑3‑ol offers a more sustainable synthetic entry via HMF ring expansion [3]. Compared with the urea‑dependent synthesis of the 6‑isomer, this route aligns with biorefinery supply chains and can reduce reliance on petrochemical feedstocks.

pH-Sensitive Ligand for Drug Delivery

The predicted pKa values of ~4.8 (pyridine N) and ~8.5 (phenolic OH) imply that 5‑(hydroxymethyl)pyridin‑3‑ol exists as a mixture of neutral and zwitterionic species at physiological pH . This pH‑sensitive ionization profile can be leveraged in the design of smart materials, pH‑responsive prodrugs, or as a probe for studying protonation‑dependent interactions.

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